molecular formula C11H13FO B8308018 4-Fluoro-1-(4-pentenyloxy)benzene

4-Fluoro-1-(4-pentenyloxy)benzene

Cat. No. B8308018
M. Wt: 180.22 g/mol
InChI Key: KHTUEJZSRYPTDC-UHFFFAOYSA-N
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Patent
US04723021

Procedure details

The 1-(3-butenyloxy)-4-chlorobenzene (5, R2 =4--Cl) was prepared by the procedure of Rius-Alonso and Wain, Ann. Apl. Biol. 88, 299 (1978), as were 4-chloro-1-(4-pentenyloxy)-benzene and 4-fluoro-1-(4-pentenyloxy)benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][CH2:11][CH:12]=C)=[CH:4][CH:3]=1.FC1C=CC(OCCCC=C)=CC=1>>[CH2:9]([O:8][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[CH2:10][CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)OCCCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)OCCCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC=C)OC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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